2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-
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Overview
Description
2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl- is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by a quinolinone core structure with a chlorine atom at the 6th position, a methyl group at the 4th position, and a partially saturated 3,4-dihydro ring
Mechanism of Action
Target of Action
It’s structurally similar to other quinoline derivatives, which are known to interact with various biological targets .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including inhibition or activation of enzymes, interaction with cell receptors, and disruption of cell membrane integrity .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and cell cycle regulation .
Pharmacokinetics
It’s known that the compound has a boiling point of 4988±450 °C and a density of 1384, which may influence its bioavailability .
Result of Action
Quinoline derivatives are known to have various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-aminobenzophenone with acetic anhydride, followed by cyclization to form the quinolinone core. The reaction conditions often include the use of a solvent such as toluene and a catalyst like sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of fully saturated quinolinone derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and physical properties.
Scientific Research Applications
2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone, 6-chloro-4-methyl-: Lacks the dihydro ring, which may affect its chemical reactivity and biological activity.
2(1H)-Quinolinone, 6-chloro-3,4-dihydro-: Lacks the methyl group at the 4th position, which can influence its physical properties and interactions with other molecules.
Uniqueness
2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl- is unique due to the combination of its chlorine, methyl, and dihydro functionalities. This combination imparts specific chemical and physical properties that can be advantageous in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
6-chloro-4-methyl-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-3,5-6H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKBUVFYSCPEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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